Evidence 1: Mass Spectrometric Specificity for the Primary Docetaxel Metabolite
Docetaxel Hydroxy tert-Butylcarbamate-d6 provides a specific +6 Da mass shift compared to its unlabeled analog, enabling unambiguous detection and quantification of the primary docetaxel metabolite. The d6 label is engineered for this specific metabolite, whereas other docetaxel-dx standards are designed for the parent drug or other intermediates . This direct structural match is a prerequisite for a valid isotope dilution mass spectrometry (IDMS) assay, as mandated by regulatory guidance [1].
| Evidence Dimension | Mass Spectrometric Detection (Mass Shift) |
|---|---|
| Target Compound Data | Molecular Weight: 829.92 g/mol |
| Comparator Or Baseline | Docetaxel Hydroxy tert-Butylcarbamate (Unlabeled): 823.88 g/mol; Docetaxel-d9 (Parent Drug IS): 816.93 g/mol |
| Quantified Difference | +6.04 Da vs. unlabeled metabolite; +12.99 Da vs. parent drug IS |
| Conditions | LC-MS/MS in Multiple Reaction Monitoring (MRM) mode |
Why This Matters
Ensures the internal standard co-elutes with the target metabolite and experiences identical matrix effects, a fundamental requirement for achieving the high accuracy (±15% per FDA guidance) and precision (<15% CV) needed in regulatory pharmacokinetic studies.
- [1] US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. View Source
